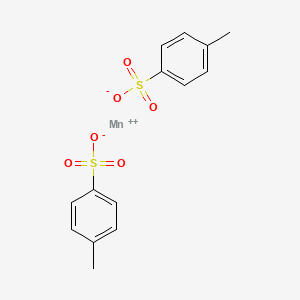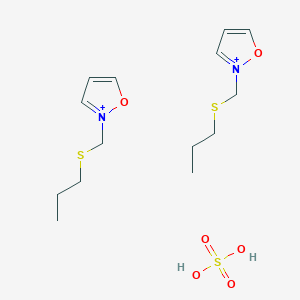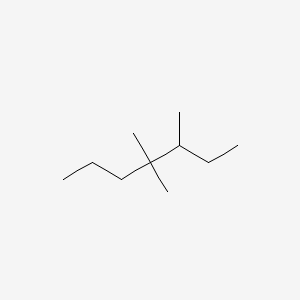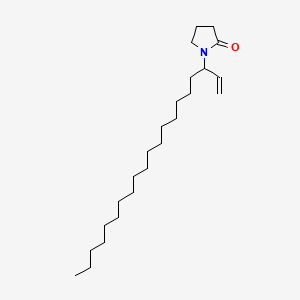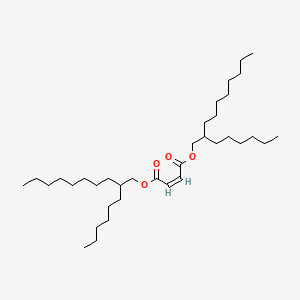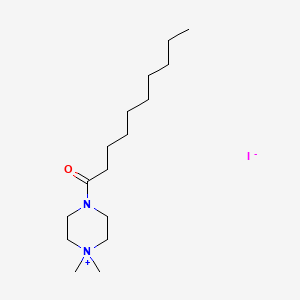
Diethyl N-bromoimidocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-bromoimidocarbonate: is an organic compound with the molecular formula C5H10BrNO2. It is known for its role as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. The compound is characterized by the presence of a bromo group attached to an imidocarbonate structure, making it a versatile intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl N-bromoimidocarbonate can be synthesized through the reaction of diethyl imidocarbonate with bromine. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The reaction proceeds as follows: [ \text{(C2H5O)2C=NH} + \text{Br2} \rightarrow \text{(C2H5O)2C=NBr} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound involves the continuous addition of bromine to a solution of diethyl imidocarbonate under controlled temperature and pressure conditions. The process ensures high yield and purity of the product, which is essential for its use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl N-bromoimidocarbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, leading to the formation of imidocarbonate derivatives.
Reduction Reactions: The compound can be reduced to diethyl imidocarbonate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of diethyl imidocarbonate oxides.
Common Reagents and Conditions:
Substitution: Amines, in the presence of a base such as triethylamine, at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide in the presence of a catalyst.
Major Products:
Substitution: Imidocarbonate derivatives.
Reduction: Diethyl imidocarbonate.
Oxidation: Diethyl imidocarbonate oxides.
Applications De Recherche Scientifique
Diethyl N-bromoimidocarbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, particularly in the formation of carbon-nitrogen bonds.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of diethyl N-bromoimidocarbonate involves the formation of a reactive intermediate through the cleavage of the bromo group. This intermediate can then react with nucleophiles, leading to the formation of new carbon-nitrogen bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Diethyl imidocarbonate: Lacks the bromo group, making it less reactive in substitution reactions.
Diethyl N-chloroimidocarbonate: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and reaction conditions.
Diethyl N-iodoimidocarbonate: Contains an iodo group, which is more reactive than the bromo group, making it suitable for different types of reactions.
Uniqueness: Diethyl N-bromoimidocarbonate is unique due to its balanced reactivity, making it versatile for various synthetic applications. The presence of the bromo group allows for selective substitution reactions, which are not as easily achieved with the chloro or iodo analogs .
Propriétés
Numéro CAS |
93963-18-9 |
|---|---|
Formule moléculaire |
C5H10BrNO2 |
Poids moléculaire |
196.04 g/mol |
Nom IUPAC |
N-bromo-1,1-diethoxymethanimine |
InChI |
InChI=1S/C5H10BrNO2/c1-3-8-5(7-6)9-4-2/h3-4H2,1-2H3 |
Clé InChI |
HGOBDYHNTJGKHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=NBr)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


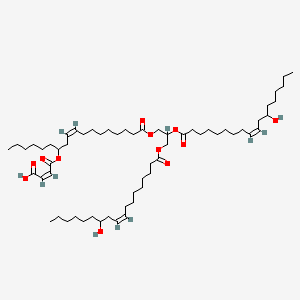

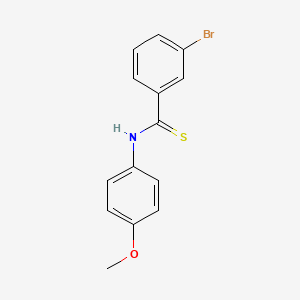
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
